molecular formula C14H10FIO B1359412 2-(4-Fluorophenyl)-2'-iodoacetophenone CAS No. 898784-83-3

2-(4-Fluorophenyl)-2'-iodoacetophenone

Cat. No. B1359412
M. Wt: 340.13 g/mol
InChI Key: HFAFMGVCUWKAON-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-(4-Fluorophenyl)-2’-iodoacetophenone” often belong to a class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves a ‘green protocol’, which is an environmentally friendly method of synthesis . This typically involves the use of less harmful reagents and solvents, and aims to reduce waste and energy consumption .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . This allows for the determination of the precise arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactivity of similar compounds can be predicted using various molecular descriptors . These descriptors can provide insight into the potential chemical reactions that the compound may undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. Other properties, such as the melting point, can also be determined .

Scientific Research Applications

Biological Baeyer–Villiger Oxidation

A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This oxidation process, facilitated by whole cells of Pseudomonas fluorescens ACB or purified 4′-hydroxyacetophenone monooxygenase (HAPMO), converts fluorinated acetophenones to fluorophenyl acetates. These acetates serve as valuable synthons for the production of industrially relevant chemicals, highlighting a potential application of 2-(4-Fluorophenyl)-2'-iodoacetophenone in biocatalysis and green chemistry (Moonen, Rietjens, & van Berkel, 2001).

Molecular Structure and Spectroscopic Analysis

Najiya et al. (2014) synthesized a compound by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde, which is structurally similar to 2-(4-Fluorophenyl)-2'-iodoacetophenone. Their research provided insights into the molecular structure, vibrational wavenumbers, and electronic properties through FT-IR, NBO analysis, HOMO and LUMO, and MEP analysis. Such detailed spectroscopic and structural analyses are crucial in understanding the physicochemical properties and potential applications of fluorinated acetophenones in material science and molecular electronics (Najiya et al., 2014).

Electrochemical Conversion Methods

Ikeda (1990) developed an electrochemical method for converting 4-haloacetophenones, including 4-fluoroacetophenone, to 1-(4-halophenyl)ethanols using a catalytic amount of Sb(III). This method offers a convenient pathway for synthesizing alcohol derivatives of fluorinated acetophenones, which could be of interest in the development of new pharmaceuticals or organic synthesis intermediates (Ikeda, 1990).

Optical Properties and Fluorophore Development

Park et al. (2015) reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, involving compounds similar to 2-(4-Fluorophenyl)-2'-iodoacetophenone. The synthesized fluorophores exhibit unique and desirable optical properties, suggesting potential applications as fluorescent probes in biomedical imaging and diagnostic assays (Park et al., 2015).

Safety And Hazards

Similar compounds are often considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, respiratory irritation, and serious eye damage . It’s important to handle these compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFMGVCUWKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642350
Record name 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2'-iodoacetophenone

CAS RN

898784-83-3
Record name Ethanone, 2-(4-fluorophenyl)-1-(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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